5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
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Overview
Description
Cefobis, also known as cefoperazone sodium, is a third-generation cephalosporin antibiotic. It is widely used for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Cefobis works by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections .
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefoperazone sodium involves the condensation of alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. This reaction is facilitated by ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide in acetonitrile .
Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale synthesis using similar reaction conditions as described above. The process includes crystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cefobis undergoes various chemical reactions, including:
Oxidation: Cefobis can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert cefobis into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the side chains of cefobis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cefobis derivatives.
Substitution: Modified cefobis with different side chains
Scientific Research Applications
Cefobis has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical research to develop new antibacterial therapies.
Industry: Employed in the production of antibacterial agents and in quality control processes .
Comparison with Similar Compounds
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties
Uniqueness of Cefobis: Cefobis is unique due to its high activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a relatively long half-life, allowing for less frequent dosing compared to some other cephalosporins .
Properties
IUPAC Name |
5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOZAUJADMVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383122 |
Source
|
Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17112-91-3 |
Source
|
Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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